molecular formula C22H31Cl2N3O B5348405 N-[(9-ethylcarbazol-3-yl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride

N-[(9-ethylcarbazol-3-yl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride

Cat. No.: B5348405
M. Wt: 424.4 g/mol
InChI Key: ZWGGTCXFBBATDN-UHFFFAOYSA-N
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Description

N-[(9-ethylcarbazol-3-yl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carbazole moiety, a morpholine ring, and a propan-1-amine chain, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(9-ethylcarbazol-3-yl)methyl]-3-morpholin-4-ylpropan-1-amine typically involves multiple steps, starting with the preparation of the carbazole derivative. The process includes:

    Formation of the Carbazole Derivative: The initial step involves the alkylation of carbazole to introduce the ethyl group at the 9-position.

    Introduction of the Morpholine Ring: The next step involves the reaction of the carbazole derivative with morpholine under specific conditions to form the desired intermediate.

    Formation of the Final Compound: The final step involves the reaction of the intermediate with propan-1-amine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.

Chemical Reactions Analysis

Types of Reactions

N-[(9-ethylcarbazol-3-yl)methyl]-3-morpholin-4-ylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amine and morpholine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[(9-ethylcarbazol-3-yl)methyl]-3-morpholin-4-ylpropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(9-ethylcarbazol-3-yl)methyl]-3-morpholin-4-ylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(9-ethylcarbazol-3-yl)methyl]aniline
  • (9-ethylcarbazol-3-yl)methylamine

Uniqueness

N-[(9-ethylcarbazol-3-yl)methyl]-3-morpholin-4-ylpropan-1-amine is unique due to its combination of a carbazole moiety, a morpholine ring, and a propan-1-amine chain. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

N-[(9-ethylcarbazol-3-yl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O.2ClH/c1-2-25-21-7-4-3-6-19(21)20-16-18(8-9-22(20)25)17-23-10-5-11-24-12-14-26-15-13-24;;/h3-4,6-9,16,23H,2,5,10-15,17H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGGTCXFBBATDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNCCCN3CCOCC3)C4=CC=CC=C41.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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